

Comparative analysis of the biological activity of pyrimidin-4-ol analogs

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Compound of Interest

Compound Name: 2-(Methylthio)pyrimidin-4-ol

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A Comparative Guide to the Biological Activity of Pyrimidin-4-ol Analogs

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a fundamental pharmacophore in medicinal chemistry, forming the core structure of numerous therapeutic agents.^[1] As a key building block of DNA and RNA, its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.^{[2][3][4]} This guide provides a comparative analysis of the biological activity of various pyrimidin-4-ol analogs and related pyrimidine derivatives, supported by experimental data to aid in drug discovery and development efforts.

Comparative Anticancer Activity

Pyrimidine derivatives have been extensively studied for their potential as anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer cell signaling pathways such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and protein kinase B (Akt).^{[5][6][7]} The tables below summarize the in vitro cytotoxic activity of various pyrimidin-4-ol analogs and other pyrimidine derivatives against several human cancer cell lines.

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives against MCF-7 (Human Breast Adenocarcinoma) Cell Line^[5]

Compound ID	Structure/Substitution	IC50 (μM)
Doxorubicin (Ref.)	-	5
10e	3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl	11
10d	3,6-dimethyl-5-(4-fluorobenzylideneamino)-1-phenyl	12
10b	3,6-dimethyl-5-(4-chlorobenzylideneamino)-1-phenyl	12
7	5-anilino-3,6-dimethyl-1-phenyl	14
10a	3,6-dimethyl-5-(benzylideneamino)-1-phenyl	17
8b	5-(4-hydroxyphenyl)-3,6-dimethyl-1-phenyl	25
4	5-hydroxy-3,6-dimethyl-1-phenyl	49

| 9 | 5-amino-3,6-dimethyl-1-phenyl | 84 |

Table 2: Anticancer Activity of Various Pyrimidine Analogs Against Different Cancer Cell Lines

Compound/Derivative Class	Target Cell Line(s)	Activity Metric (IC50)	Reference
Pyrimidine analog 131	HepG2 (Liver), U937 (Lymphoma), Y79 (Retinoblastoma)	0.11 µM, 0.07 µM, 0.10 µM	[3]
Pyrimidine analog 131	A549 (Lung)	0.80 µM	[3]
Pyrazolo[3,4-d]pyrimidine 7	HeLa (Cervical), A549 (Lung), Caco-2 (Colon)	68.75 µM, 17.50 µM, 43.75 µM	[8]
N-(pyridin-3-yl)pyrimidin-4-amine 17	MV4-11, HT-29, MCF-7, HeLa	Comparable to Palbociclib	[2]
Aminopyrimidine 2a	Glioblastoma, Triple-negative breast cancer, Oral squamous cell carcinomas	4 - 8 µM	[9]

| Pyrimido[4,5-d]pyrimidine 7d | Hematological cancer cell lines (Leukemia) | Active | [10] |

Comparative Enzyme Inhibitory Activity

The structural similarity of pyrimidines to purines makes them ideal candidates for designing enzyme inhibitors, particularly for kinases.[7] By competing with ATP at the kinase domain, these compounds can modulate signaling pathways critical for cell proliferation and survival.[6]

Table 3: Enzyme Inhibitory Activity of Pyrimidine Derivatives

Compound/Derivative Class	Target Enzyme	Activity Metric (IC50)	Reference
Phenylpyrazolo[3,4-d]pyrimidine 5i	EGFRwt / VEGFR2	0.3 μ M / 7.60 μ M	[7]
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide 10	PKB (Akt)	Potent, nanomolar inhibition	[6]
N-(pyridin-3-yl)pyrimidin-4-amine 17	CDK2/cyclin A2	64.42 nM	[2]
Pyrimidine Derivative Cmp1	Human Dihydroorotate Dehydrogenase (DHODH)	1.5 nM	[11]
Pyrrolo[2,3-d]pyrimidin-4-one derivatives	USP7	Potent inhibitors	[2]
Pyrimidine derivatives 2a, 2f, 2h, 2l	Pin1	< 3 μ M	[12]
Fused 1,4-benzodioxane pyrimidine 72	Focal Adhesion Kinase (FAK)	27.4 nM	[3]

| Imidazole–pyrimidine–sulfonamide 88 | HER2, EGFR-L858R mutant, EGFR-T790M mutant | 81 ng/mL, 59 ng/mL, 49 ng/mL | [3] |

Comparative Antiviral Activity

Pyrimidine analogs can act as antiviral agents by inhibiting viral polymerases or interfering with host cell enzymes required for viral replication, such as dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis.[11]

Table 4: Antiviral Activity of Pyrimidine Derivatives

Compound/Derivative Class	Target Virus	Activity Metric	Reference
Gemcitabine	Enterovirus A71 (EV-A71)	EC50 = 419 nM	[13]
Aza-β-amino acid pyrimidine 65	Influenza A Virus Polymerase	IC50 = 0.06 μM	[3]
Aza-β-amino acid pyrimidine 65	Influenza A Virus (Oseltamivir-sensitive & resistant)	EC50 = 0.03 μM	[3]
4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine 1	Zika Virus (ZIKV)	EC50 = 5.21 μM	[14]
Pyrimido[4,5-d]pyrimidine 7f	Human Coronavirus 229E (HCoV-229E)	Active	[10]

| DHODH Inhibitor Cmp1 | Human Cytomegalovirus, Adenoviruses | Low micromolar to nanomolar IC50 | [11] |

Comparative Antimicrobial and Anti-inflammatory Activity

Derivatives of pyrimidin-4-ol also exhibit significant antimicrobial and anti-inflammatory properties.

Table 5: Antimicrobial and Anti-inflammatory Activity of Pyrimidine Derivatives

Activity Type	Compound/Derivative Class	Target/Assay	Results	Reference
Antibacterial	2,4,6-trisubstituted pyrimidines	<i>Bacillus pumilus</i> , <i>Escherichia coli</i>	Significant activity	[1]
Antibacterial	Pyrimidine analog 41	<i>Escherichia coli</i>	MIC = 6.5 µg/mL	[3]
Anti-inflammatory	Morpholinopyrimidine V4 & V8	LPS-stimulated RAW 264.7 cells	Inhibition of NO, iNOS, COX-2	[15]

| Anti-inflammatory | 6-Aryl-4-(...)-2-S-benzylthiopyrimidines | Carrageenan-induced paw edema
| Potent activity | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a specific density (e.g., 5×10^3 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- **Compound Treatment:** The following day, cells are treated with various concentrations of the pyrimidine analogs for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (e.g., DMSO).
- **MTT Addition:** After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL). The plates are then incubated for another 3-4 hours.

- Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
- IC₅₀ Calculation: Cell viability is calculated as a percentage relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assay (General Protocol for Kinases)

This protocol outlines a general method for determining the inhibitory activity of compounds against a specific kinase.

- Reagents: Prepare assay buffer, kinase, substrate (peptide or protein), ATP, and the test compounds (pyrimidin-4-ol analogs) at various concentrations.
- Reaction Setup: In a 96-well plate, add the kinase and the test compound to the assay buffer. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP (often radiolabeled [γ -³²P]ATP or in a system with a detection antibody).
- Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).
- Stop Reaction: Terminate the reaction using a stop solution (e.g., EDTA solution or acid).
- Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For ELISA-based assays, a specific antibody that recognizes the phosphorylated substrate is used, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

- IC50 Determination: The percentage of inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined from the resulting dose-response curve.[6]

Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

- Preparation: A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well plate.
- Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria or fungi).
- Incubation: The plates are incubated under conditions appropriate for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
- MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[1]

Signaling Pathways and Mechanisms of Action

The biological effects of pyrimidin-4-ol analogs are often mediated through their interaction with key cellular signaling pathways. The diagrams below illustrate some of these mechanisms.

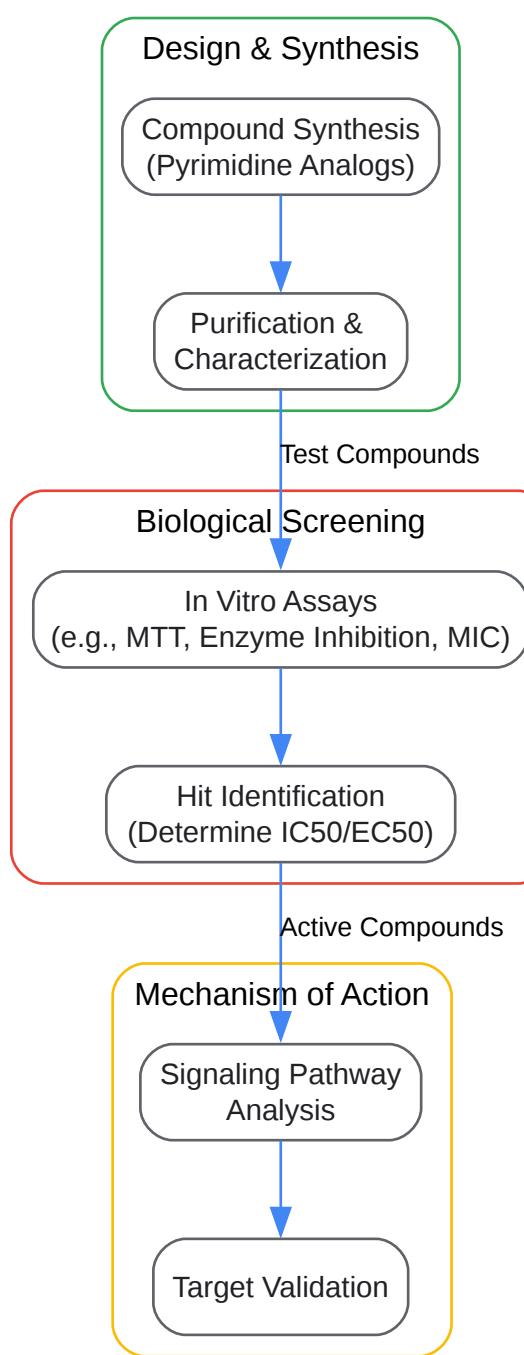
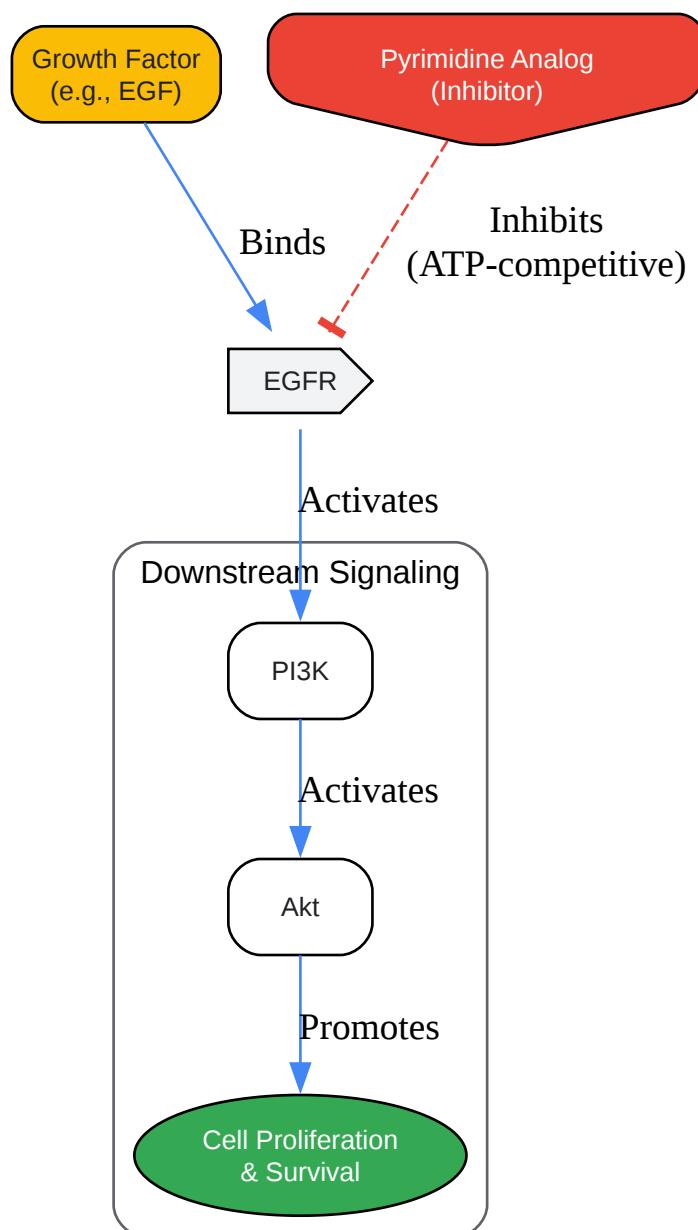
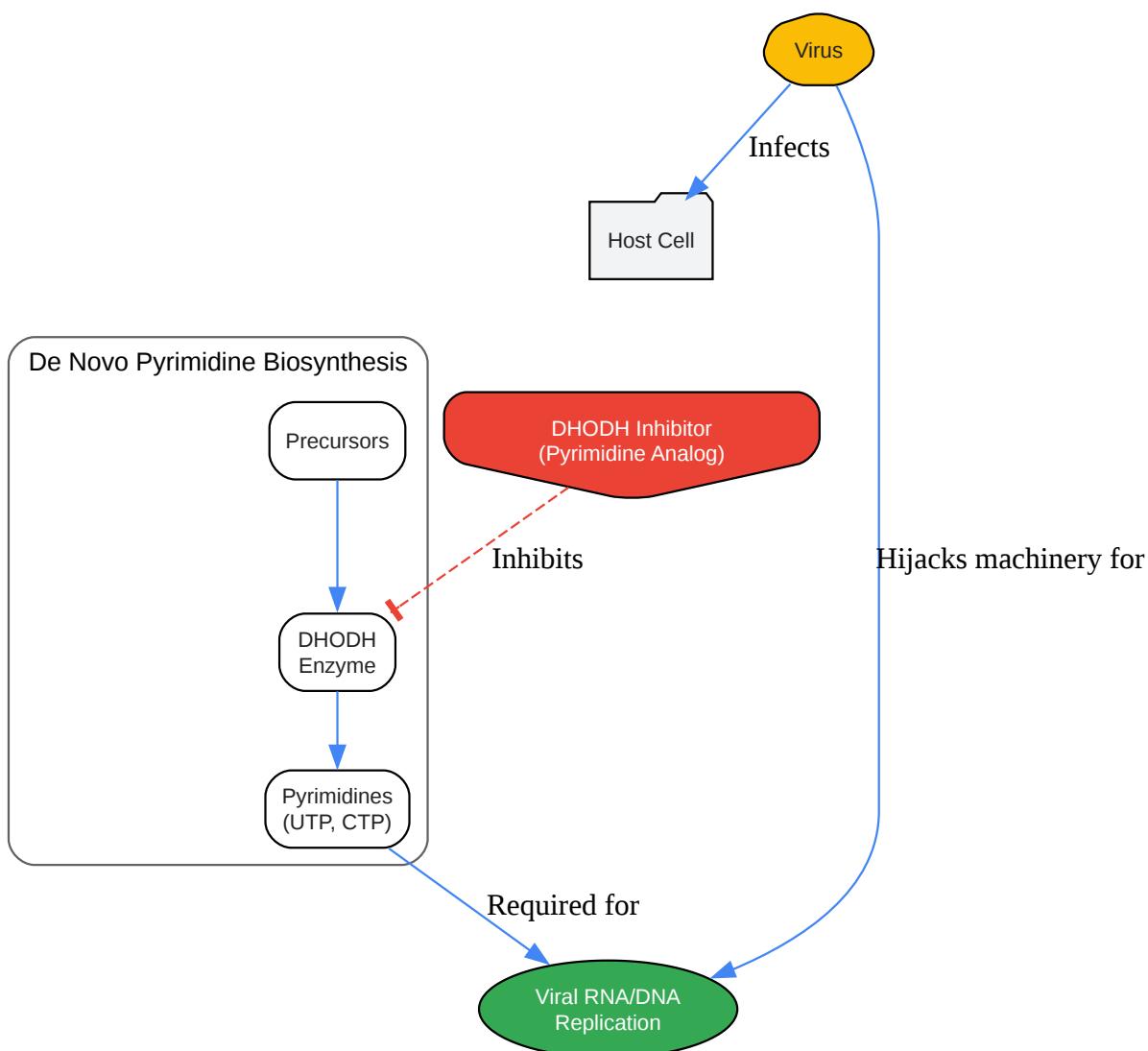
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Fig 1. General workflow for the discovery and evaluation of pyrimidine analogs.



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Fig 2. Inhibition of the EGFR signaling pathway by pyrimidine analogs.



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Fig 3. Antiviral mechanism via inhibition of host cell DHODH enzyme.

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